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Introduction
Orteronel (TAK-700) is a non-steroidal, orally bioavailable, and selective inhibitor of the enzyme

17α-hydroxylase/17,20-lyase (CYP17A1), a critical chokepoint in the androgen biosynthesis

pathway.[1][2] Developed by Takeda Pharmaceutical Company, Orteronel was investigated

primarily for the treatment of castration-resistant prostate cancer (CRPC), with studies also

exploring its potential in breast cancer.[1] By inhibiting androgen production in the testes,

adrenal glands, and within the tumor microenvironment, Orteronel aimed to deprive prostate

cancer cells of the hormonal fuel they require for growth and proliferation.[1]

This technical guide provides an in-depth overview of the discovery, mechanism of action,

preclinical development, and clinical evaluation of Orteronel. It is intended for researchers,

scientists, and drug development professionals seeking a comprehensive understanding of this

investigational agent. While the clinical development of Orteronel for prostate cancer was

ultimately discontinued due to its failure to demonstrate a significant overall survival benefit in

pivotal Phase III trials, the journey of its development offers valuable insights into the targeting

of androgen synthesis and the complexities of clinical trial design in oncology.[3][4]

Mechanism of Action
Orteronel's therapeutic effect stems from its potent and selective inhibition of CYP17A1, an

enzyme that catalyzes two key sequential reactions in steroidogenesis.[5] CYP17A1 exhibits
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both 17α-hydroxylase and 17,20-lyase activity. The 17,20-lyase activity is the rate-limiting step

for the production of androgen precursors, dehydroepiandrosterone (DHEA) and

androstenedione.[5]

Preclinical studies demonstrated that Orteronel is a more potent inhibitor of 17,20-lyase activity

compared to its 17α-hydroxylase activity.[1] This selectivity was considered a potential

advantage over other CYP17A1 inhibitors like abiraterone acetate, as it was hypothesized to

reduce the risk of mineralocorticoid-related side effects by having a lesser impact on cortisol

synthesis.[1][6] Orteronel's inhibition of CYP17A1 is reversible.[1]

The following diagram illustrates the androgen synthesis pathway and the point of inhibition by

Orteronel.
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Androgen Synthesis Pathway and Orteronel's Mechanism of Action.

Preclinical Development
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The preclinical evaluation of Orteronel established its potent and selective inhibition of

androgen synthesis, providing a strong rationale for its clinical development.

In Vitro Studies
In cell-free enzyme assays, Orteronel demonstrated a 5.4-fold greater potency for inhibiting

human 17,20-lyase activity compared to 17α-hydroxylase activity.[1] Further validation in

human adrenal tumor cells showed that Orteronel treatment led to a 27-fold more potent

suppression of the 17,20-lyase metabolite DHEA compared to the 17α-hydroxylase metabolite

cortisol.[1] In cultured rat testicular cells, Orteronel potently inhibited testosterone production

with minimal effect on corticosterone.[1]

In Vivo Studies
Preclinical studies in animal models confirmed the in vivo activity of Orteronel.

Table 1: Summary of Preclinical In Vivo Efficacy of Orteronel

Animal Model Dosing Key Findings

Uncastrated Rats Not specified

Significantly suppressed serum

testosterone levels and

decreased the weight of

androgen-dependent organs.

[1]

Cynomolgus Monkeys Twice daily administration

Significantly reduced serum

DHEA and testosterone levels

compared to vehicle.[1]

Cynomolgus Monkeys (in

combination with castration)
Not specified

Further suppressed

testosterone levels compared

to castration alone, with

sustained suppression.[1]

Pharmacokinetics in Animals
Pharmacokinetic studies in rats and monkeys indicated that Orteronel is extensively excreted in

an unchanged form in the urine. The renal clearance rates suggested the involvement of
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urinary tubular secretion.

Clinical Development
Orteronel underwent extensive clinical investigation, primarily in patients with prostate cancer

at various stages of the disease.

Phase I Clinical Trials
Phase I studies were designed to evaluate the safety, tolerability, pharmacokinetics, and

pharmacodynamics of Orteronel. A dose-escalation study in Japanese patients with CRPC

established that Orteronel at doses up to 400 mg twice daily was tolerable. In this study, serum

testosterone was rapidly suppressed, and 13 out of 15 patients achieved at least a 50%

reduction in prostate-specific antigen (PSA) from baseline.

Phase I/II Clinical Trials
A Phase I/II study of Orteronel in combination with docetaxel and prednisone in patients with

metastatic CRPC (mCRPC) identified a dose-limiting toxicity of grade 3 febrile neutropenia at a

400 mg twice-daily dose of Orteronel.[7][8] Despite this, the combination was generally

tolerable and showed substantial antitumor activity, with significant reductions in PSA, DHEA-S,

and testosterone levels.[7][8]

Table 2: Efficacy Results from a Phase I/II Study of Orteronel with Docetaxel and Prednisone in

mCRPC

Efficacy Endpoint Result

≥50% PSA reduction after 4 cycles 59% of patients[8]

Median best PSA response -77%[8]

Objective partial responses (RECIST-evaluable

patients)
70% (7 of 10 patients)[7][8]

Median time to PSA progression 6.7 months[7][8]

Median time to radiographic disease

progression
12.9 months[7][8]
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Phase III Clinical Trials
Several large, randomized Phase III trials were conducted to definitively assess the efficacy

and safety of Orteronel in different prostate cancer patient populations.

ELM-PC 5 (NCT01193257)

This trial evaluated Orteronel plus prednisone versus placebo plus prednisone in patients with

mCRPC that had progressed during or after docetaxel-based therapy.[9] The study was

unblinded after a prespecified futility analysis indicated that the primary endpoint of improved

overall survival (OS) would likely not be met.[9][10]

Table 3: Key Efficacy Results from the ELM-PC 5 Trial

Endpoint
Orteronel +
Prednisone

Placebo +
Prednisone

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival
17.0 months 15.2 months

0.886 (0.739–

1.062)
0.190[9]

Median

Radiographic

Progression-Free

Survival

8.3 months 5.7 months
0.760 (0.653–

0.885)
< 0.001[9]

≥50% PSA

decline rate
25% 10% - < 0.001[9]

ELM-PC 4 (NCT01193244)

This trial investigated Orteronel plus prednisone in chemotherapy-naïve patients with mCRPC.

[11] Similar to the ELM-PC 5 trial, while Orteronel demonstrated an improvement in

radiographic progression-free survival (rPFS), it failed to show a statistically significant

improvement in OS.[3]

SWOG-1216 (NCT01809691)
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This Phase III trial evaluated the addition of Orteronel to androgen deprivation therapy (ADT)

versus bicalutamide with ADT in men with newly diagnosed metastatic hormone-sensitive

prostate cancer (mHSPC).[5] The study did not meet its primary endpoint of improved OS.[5]

Table 4: Key Efficacy Results from the SWOG-1216 Trial

Endpoint
Orteronel +
ADT

Bicalutamide +
ADT

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival
81.1 months 70.2 months 0.86 (0.72–1.02) 0.040[5]

Median

Progression-Free

Survival

47.6 months 23.0 months 0.58 (0.51–0.67) < 0.001[5]

5-year Overall

Survival Rate
59.7% 57.9% - -

Safety and Tolerability
Across clinical trials, Orteronel was generally well-tolerated.[1] The most common adverse

events reported in single-agent studies were fatigue, nausea, and constipation.[1] When

combined with docetaxel, febrile neutropenia was a dose-limiting toxicity.[1] Other grade ≥3

adverse events included hypokalemia, hypertension, and pneumonitis.[1]

Table 5: Common Adverse Events (All Grades) Reported in Orteronel Clinical Trials
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Adverse Event Frequency

Fatigue ~64-78%[8]

Nausea ~33-47%[8]

Diarrhea ~38-48%[8]

Constipation ~38%[1]

Hypertension ~44%

Alopecia (in combination with docetaxel) ~61%[8]

Neutropenia (in combination with docetaxel) ~39%[8]

Experimental Protocols
While complete, detailed internal protocols are not publicly available, this section synthesizes

information from published literature to provide an overview of the methodologies used in key

Orteronel studies.

Preclinical In Vivo Efficacy Study
Objective: To assess the anti-tumor activity of Orteronel in a prostate cancer xenograft model.

Animal Model: Male athymic nude mice (6-8 weeks old) are typically used for xenograft studies.

Cell Line: Androgen-sensitive human prostate cancer cell lines, such as LNCaP, are commonly

used.

Procedure:

Cell Culture: LNCaP cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented

with fetal bovine serum.

Tumor Implantation: A suspension of LNCaP cells is subcutaneously injected into the flank of

the mice.

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
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Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are

randomized into treatment and control groups.

Drug Administration: Orteronel is administered orally at specified doses and schedules. The

control group receives a vehicle.

Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the

study, tumors are excised and weighed. Blood samples may be collected to measure serum

PSA and testosterone levels.

Phase III Clinical Trial Protocol (SWOG-1216)
Objective: To compare the efficacy and safety of Orteronel plus ADT versus bicalutamide plus

ADT in men with mHSPC.

Study Design: A multicenter, randomized, open-label Phase III trial.[5]

Patient Population: Men with newly diagnosed mHSPC.[5]

Treatment Arms:

Experimental Arm: Orteronel (300 mg orally twice daily) in combination with ADT.[5]

Control Arm: Bicalutamide (50 mg orally once daily) in combination with ADT.[5]

Primary Endpoint: Overall Survival (OS).[5]

Secondary Endpoints:

Progression-Free Survival (PFS).[5]

Prostate-Specific Antigen (PSA) response at 7 months.[5]

Adverse event profile.[5]

Key Assessments:

Screening: Includes medical history, physical examination, performance status assessment,

laboratory tests, and imaging to confirm metastatic disease.
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Treatment Period: Regular monitoring of vital signs, adverse events, and laboratory

parameters. PSA levels are measured at specified intervals.

Tumor Assessment: Radiographic imaging (e.g., CT scans, bone scans) is performed at

baseline and periodically to assess disease progression.

Survival Follow-up: Patients are followed for survival after discontinuing treatment.

The following diagram provides a simplified workflow for a patient enrolled in a clinical trial like

SWOG-1216.
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Simplified Clinical Trial Workflow for Orteronel.

Conclusion
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Orteronel (TAK-700) is a potent and selective inhibitor of CYP17A1, which demonstrated

significant activity in reducing androgen levels and showed antitumor effects in preclinical and

early-phase clinical studies. However, in large-scale Phase III trials for both chemotherapy-

naïve and post-chemotherapy mCRPC, as well as for mHSPC, Orteronel failed to confer a

statistically significant overall survival benefit, leading to the discontinuation of its development

for prostate cancer.

The development of Orteronel highlights the critical importance of overall survival as a primary

endpoint in oncology drug development and underscores the challenges in translating

promising early-phase results into definitive clinical benefit. Despite its ultimate clinical

outcome, the research and clinical data generated from the Orteronel program have

contributed valuable knowledge to the field of prostate cancer therapeutics and the role of

androgen synthesis inhibition. The detailed preclinical and clinical findings presented in this

guide serve as a comprehensive resource for scientists and researchers working on the

development of novel anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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